molecular formula C31H29F3N6O5S2 B2444362 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309967-98-4

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2444362
CAS No.: 309967-98-4
M. Wt: 686.73
InChI Key: LZCMXUVDNXVVQU-UHFFFAOYSA-N
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Description

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C31H29F3N6O5S2 and its molecular weight is 686.73. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F3N6O5S2/c32-31(33,34)23-5-3-6-24(18-23)40-27(36-37-30(40)46-20-28(41)39-13-12-21-4-1-2-7-26(21)39)19-35-29(42)22-8-10-25(11-9-22)47(43,44)38-14-16-45-17-15-38/h1-11,18H,12-17,19-20H2,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMXUVDNXVVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29F3N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

Structural Overview

The compound combines multiple pharmacophoric elements, notably:

  • Indole moiety : Known for various biological activities.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Morpholin sulfonamide group : Imparts additional biological functionality.

The molecular formula is C31H32N6O5S2C_{31}H_{32}N_{6}O_{5}S_{2}, and it has a molecular weight of approximately 632.75 g/mol.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. This compound has shown potential in the following areas:

1. Anticancer Activity

Studies suggest that compounds containing triazole rings can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis. For instance, derivatives of triazole have demonstrated effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of angiogenesis
  • Induction of reactive oxygen species (ROS)

2. Antimicrobial Properties

The presence of the indole structure has been linked to antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes contributes to its potential as an antimicrobial agent.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-1, which plays a crucial role in cancer metastasis and tissue remodeling. Preliminary data indicate that it may exhibit higher inhibitory activity compared to structurally related compounds .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • The trifluoromethyl group enhances binding affinity towards MMPs.
  • The indole moiety may interact with various receptors involved in cellular signaling pathways.

Case Studies

  • Antitumor Efficacy : A study on similar triazole derivatives demonstrated significant cytotoxic effects on breast cancer cells, suggesting that modifications in the structural framework could enhance efficacy against specific cancer types.
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial potential.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamideIndole + Triazole + MorpholineAnticancer, AntimicrobialHigh potency against MMPs
Similar Triazole DerivativeTriazole RingAnticancerLimited by solubility
Indole DerivativeIndole CoreAntimicrobialVaries in substitution

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-triazole core in this compound?

Answer:
The 1,2,4-triazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives. A robust approach involves:

  • Step 1: Condensation of a thiourea intermediate with a carbonyl-containing precursor (e.g., trifluoromethylbenzoyl chloride) under basic conditions to form the triazole backbone .
  • Step 2: Thioether formation at the 5-position using a halogenated indolinone derivative (e.g., 2-(indolin-1-yl)-2-oxoethyl bromide) in the presence of a base like K₂CO₃ .
  • Critical Note: Ensure anhydrous conditions during cyclization to avoid hydrolysis of sensitive groups like trifluoromethyl .

Basic: How can the morpholinosulfonyl group impact the compound’s solubility and bioactivity?

Answer:
The morpholinosulfonyl moiety enhances:

  • Solubility: The sulfonyl group increases polarity, improving aqueous solubility, while the morpholine ring balances lipophilicity for membrane permeability .
  • Bioactivity: Sulfonamides are known to engage in hydrogen bonding with target proteins, potentially enhancing binding affinity. For example, similar morpholine-containing compounds exhibit improved kinase inhibition profiles .
    Methodological Tip: Compare logP values of analogs with/without this group via HPLC to quantify solubility changes .

Advanced: How to resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Answer:
Contradictions may arise from:

  • Assay Conditions: Variability in buffer pH, ionic strength, or reducing agents can alter compound stability. Standardize protocols using reference inhibitors .
  • Metabolite Interference: Test for metabolic degradation (e.g., liver microsome assays) to confirm the intact compound’s activity .
  • Structural Analog Testing: Synthesize derivatives with modifications to the trifluoromethylphenyl or indolinone groups to isolate pharmacophoric contributions .

Advanced: What experimental design principles apply to optimizing the yield of the thioether linkage?

Answer:
Key factors include:

  • Reagent Ratios: Use a 1.2:1 molar excess of the thiol-containing intermediate (e.g., 2-(indolin-1-yl)-2-oxoethyl thiol) to the triazole precursor to drive the reaction to completion .
  • Catalyst Selection: Employ Pd(OAc)₂ or CuI for efficient C–S bond formation, as demonstrated in analogous triazole-thioether syntheses .
  • DoE (Design of Experiments): Apply factorial designs to optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF), monitoring yields via LC-MS .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring and substituent integration (e.g., trifluoromethylphenyl protons appear as distinct singlets) .
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular ion peaks with <2 ppm error, especially for the sulfonyl and trifluoromethyl groups .
  • IR Spectroscopy: Identify key stretches (e.g., C=O at ~1700 cm⁻¹ for the benzamide, S=O at ~1150 cm⁻¹) .

Advanced: How to assess the metabolic stability of the indolinone moiety?

Answer:

  • In Vitro Assays: Incubate with cytochrome P450 enzymes (e.g., CYP3A4) and quantify degradation via LC-MS/MS .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., Cl) at the indolinone 4-position to reduce oxidative metabolism .
  • Comparative Studies: Benchmark against FDA-approved indolinone derivatives (e.g., sunitinib) to identify stability trends .

Basic: What role does the trifluoromethyl group play in target binding?

Answer:
The CF₃ group:

  • Enhances lipophilicity , promoting hydrophobic interactions in binding pockets.
  • Acts as a bioisostere for methyl or ethyl groups, improving metabolic stability without steric hindrance .
    Validation Method: Co-crystallize the compound with its target (e.g., a kinase) to visualize CF₃–protein interactions via X-ray crystallography .

Advanced: How to troubleshoot low yields during the final benzamide coupling step?

Answer:

  • Activation Strategy: Use HATU or EDCI/HOBt instead of DCC for milder, more efficient coupling .
  • Solvent Optimization: Switch to DCM or DMF to improve carbodiimide reactivity .
  • Byproduct Removal: Employ scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Basic: What safety precautions are essential when handling morpholinosulfonyl intermediates?

Answer:

  • Personal Protective Equipment (PPE): Acid-resistant gloves and goggles due to sulfonyl chloride reactivity .
  • Ventilation: Use fume hoods to avoid inhalation of toxic gases (e.g., SO₂) released during synthesis .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications: Synthesize analogs with pyrazole or oxadiazole replacements for the triazole to assess ring flexibility .
  • Substituent Scanning: Systematically vary the trifluoromethylphenyl position (ortho, meta, para) and quantify binding affinity .
  • Pharmacophore Mapping: Use docking simulations to predict critical interactions (e.g., hydrogen bonds with the morpholinosulfonyl group) .

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